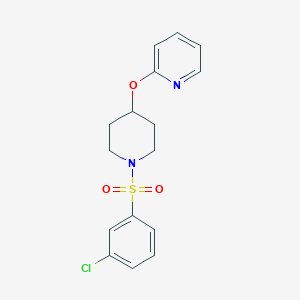

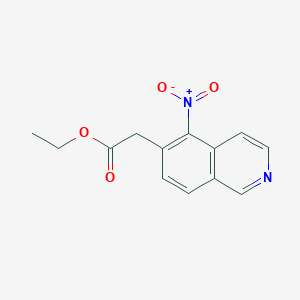

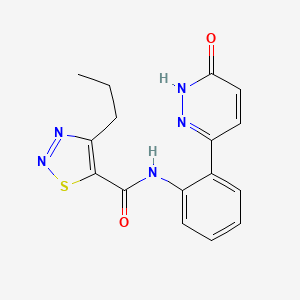

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide" often involves multi-step reactions, including the condensation of aldehydes with cyanoacetates followed by further modifications. For instance, the synthesis of related compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide demonstrates the use of 'one-pot' reductive cyclization processes, employing sodium dithionite as a reductive agent in DMSO solvent (Bhaskar et al., 2019). This example showcases the intricate steps involved in synthesizing complex organic molecules with multiple functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For a compound closely related to our molecule of interest, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, X-ray crystallography confirmed its enamine tautomer form in the solid state (Johnson et al., 2006). This highlights the significance of molecular structure analysis in understanding the conformational and geometric aspects of such compounds.

Chemical Reactions and Properties

Chemical reactions involving "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide" may include nucleophilic addition, cyclization, and rearrangement reactions, given its functional groups. A related example is the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with significant diastereoselectivity (Revial et al., 2000). Such reactions underscore the compound's reactivity and the potential for creating stereochemically complex products.

Applications De Recherche Scientifique

Synthesis and Chemical Properties : The compound's reaction with methyl 3-oxobutanoate has been studied, leading to the formation of various products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others. These reactions have been characterized, providing insights into the chemical behavior of the compound (O'callaghan et al., 1999).

Pharmaceutical Synthesis : This compound has been used in the new synthesis of the drug entacapone, a catechol-O-methyltransferase inhibitor. The synthesis process and its implications for pharmaceutical applications have been explored in detail (Harisha et al., 2015).

Corrosion Inhibition : Research into the corrosion inhibition properties of related acrylamide derivatives on copper in nitric acid solutions has been conducted. This highlights potential applications in protecting metals from corrosion, an important aspect in industrial chemistry (Abu-Rayyan et al., 2022).

Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and interactions, such as intramolecular hydrogen bonding, in similar beta-enaminones. This information is crucial for the development of new compounds with desired properties (Bertolasi et al., 2006).

Electrochemical Properties : The electrochemical behavior of related compounds has been investigated, which is essential for understanding their potential applications in electronic devices or sensors (David et al., 1995).

Chemotherapeutics Against Cancer : Certain Ru(II) complexes with substituted chalcone ligands related to this compound have been synthesized and tested for anti-cancer activity against breast cancer cell lines. This indicates potential therapeutic applications in oncology (Singh et al., 2016).

Mécanisme D'action

Orientations Futures

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in fields like medicine or materials science, and assessing its safety and environmental impact .

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-25-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(6-4-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLKLOVAQZSHL-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)